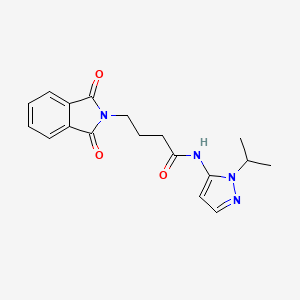

4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide

Description

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylpyrazol-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-12(2)22-15(9-10-19-22)20-16(23)8-5-11-21-17(24)13-6-3-4-7-14(13)18(21)25/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXHTCDQPOKYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide typically involves the following steps:

Formation of the Phthalimide Core: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

Attachment of the Butanamide Chain: The phthalimide core is then reacted with a butanoyl chloride derivative under basic conditions to form the butanamide chain.

Introduction of the Pyrazole Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the phthalimide core, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

4-Amino-N-(1-Isopropyl-1H-Pyrazol-5-yl)Butanamide Dihydrochloride (CAS 1573547-94-0)

- Structural Differences: The dihydrochloride derivative replaces the 1,3-dioxoisoindolin-2-yl group with an amino (-NH₂) group, resulting in a simpler butanamide structure.

- Physicochemical Properties :

- Applications : Likely used as a synthetic intermediate or in bioadhesive formulations due to its amine functionality, which can participate in crosslinking reactions .

2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Pentanamide

- Structural Differences : Features a pentanamide backbone with a methyl group, a pyridinyl-sulfamoyl phenyl substituent, and the 1,3-dioxoisoindolin-2-yl group.

N-(2-Aminoethyl)-4-(4-(Hydroxymethyl)-2-Methoxy-5-Nitrosophenoxy)Butanamide (NB)

- Structural Differences: Contains a hydroxymethyl-nitrosophenoxy group and an aminoethyl side chain.

- Applications : Used in bioadhesives and drug delivery systems due to its photoreactive nitroso group, enabling light-induced crosslinking .

- Comparison : The target compound’s dioxoisoindolinyl group lacks photoreactivity but offers greater structural rigidity, which may enhance stability in biological environments.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Electronic Effects: The 1,3-dioxoisoindolin-2-yl group in the target compound introduces electron-withdrawing properties, which may increase acidity of adjacent NH groups compared to the amino-substituted analog .

- Solubility and Bioavailability : The dihydrochloride salt (CAS 1573547-94-0) demonstrates superior aqueous solubility, whereas the target compound’s neutral form may require formulation enhancements for drug delivery .

- Structural Rigidity : The planar dioxoisoindolinyl group could enhance binding to flat protein surfaces (e.g., ATP-binding pockets in kinases), contrasting with the flexible nitroso group in NB, which prioritizes crosslinking .

Biological Activity

The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a phthalimide moiety combined with a pyrazole ring. The presence of these functional groups is associated with diverse biological activities, particularly in anticancer and anti-inflammatory contexts.

The biological activity of this compound can be attributed to several potential mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which could disrupt various metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors can alter their activity and downstream signaling pathways, potentially leading to therapeutic effects.

- DNA Intercalation : The compound might intercalate into DNA, affecting gene expression and cell proliferation, which is particularly relevant in cancer therapy.

Biological Activity Overview

Research indicates that compounds similar to 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide exhibit significant biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide:

- Antitumor Activity : A study demonstrated that related isoindoline derivatives showed significant inhibition of tumor growth in xenograft models. The compounds were effective at low doses, indicating potential for clinical application in oncology .

- Anti-inflammatory Effects : Research has shown that similar compounds can reduce inflammation markers in animal models of arthritis and other inflammatory diseases. These findings suggest a therapeutic role in managing chronic inflammatory conditions.

- Neuroprotective Properties : Investigations into the neuropharmacological effects indicated that isoindoline derivatives could protect against neuronal cell death induced by oxidative stress, which is relevant for conditions like Alzheimer's disease .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide?

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Reacting 1,3-dioxoisoindoline-2-carboxylic acid derivatives with 1-isopropyl-1H-pyrazol-5-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the target amide bond .

- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBDMS) groups or other protecting agents to prevent side reactions during intermediate steps .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection ensures reaction progress and purity .

Q. How can the purity and structural integrity of this compound be validated?

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Enzyme inhibition assays : Test against kinases or proteases due to structural similarities to pyrazole-containing inhibitors (e.g., CTPS1 inhibitors in patent literature) .

- Cellular viability assays : Use MTT or resazurin-based protocols to assess cytotoxicity in cancer or proliferative cell lines .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement to determine bond angles, torsional strain in the butanamide linker, and isoindolinone-pyrazole spatial arrangement .

- Handling data contradictions : Compare experimental results with Density Functional Theory (DFT)-optimized geometries using software like Gaussian or ORCA to identify discrepancies caused by crystal packing effects .

Q. What computational strategies elucidate its electronic properties and reactivity?

- Wavefunction analysis : Multiwfn calculates electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites on the isoindolinone and pyrazole rings .

- Reactivity prediction : Use Frontier Molecular Orbital (FMO) analysis to predict sites for electrophilic substitution or hydrogen bonding interactions .

Q. How can researchers address contradictions in bioactivity data across studies?

Q. What advanced techniques optimize its stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (HO), and UV light, followed by LC-MS to identify degradation products .

- Microsomal stability assays : Use liver microsomes to evaluate metabolic pathways and guide structural modifications (e.g., fluorination of the pyrazole ring) .

Q. How does structural modulation of the isoindolinone moiety affect biological activity?

- Structure-activity relationship (SAR) studies : Synthesize analogs with substituents (e.g., -Cl, -F, -CH) on the isoindolinone ring and compare inhibitory potency in enzyme assays .

- Pharmacophore modeling : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using software like Schrödinger .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.